N-Maleyldaunomycin

Description

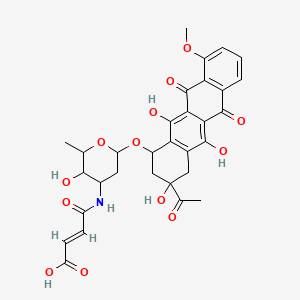

N-Maleyldaunomycin is a semisynthetic derivative of the anthracycline antibiotic daunomycin (daunorubicin), a chemotherapeutic agent widely used in the treatment of hematologic malignancies and solid tumors. The compound is structurally characterized by the addition of a maleyl group (a maleic acid-derived moiety) to the amino sugar residue of daunomycin. This modification aims to enhance solubility, reduce cardiotoxicity, or alter pharmacokinetic properties while retaining antitumor activity . Anthracyclines like daunomycin intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. This compound represents an effort to address these limitations through targeted chemical derivatization.

Properties

CAS No. |

80445-76-7 |

|---|---|

Molecular Formula |

C31H31NO13 |

Molecular Weight |

625.6 g/mol |

IUPAC Name |

(E)-4-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C31H31NO13/c1-12-26(37)16(32-19(34)7-8-20(35)36)9-21(44-12)45-18-11-31(42,13(2)33)10-15-23(18)30(41)25-24(28(15)39)27(38)14-5-4-6-17(43-3)22(14)29(25)40/h4-8,12,16,18,21,26,37,39,41-42H,9-11H2,1-3H3,(H,32,34)(H,35,36)/b8-7+ |

InChI Key |

IWTSOOZLAREXSR-BQYQJAHWSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C/C(=O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O |

Synonyms |

N-maleyldaunomycin N-MDM |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Maleyldaunomycin are best understood in comparison to other anthracyclines and their derivatives. Below, we analyze key analogs based on structural modifications, efficacy, toxicity, and pharmacokinetics.

Structural Modifications

| Compound | Structural Modification | Primary Target |

|---|---|---|

| Daunomycin | Native anthracycline with amino sugar | DNA intercalation |

| Doxorubicin | Hydroxyl group at C-14 | Enhanced topo-II inhibition |

| Epirubicin | Axial-to-equatorial inversion of C-4' OH | Reduced cardiotoxicity |

| Idarubicin | Removal of methoxy group at C-4 | Improved lipophilicity |

| This compound | Maleyl group conjugated to N-terminus | Altered solubility & uptake |

The maleylation in this compound introduces a carboxylic acid group, increasing hydrophilicity compared to daunomycin. This contrasts with idarubicin, which gains lipophilicity through demethoxylation .

Efficacy and Cytotoxicity

| Compound | IC50 (nM) in Leukemia Cell Lines | DNA Binding Affinity (ΔTm, °C) |

|---|---|---|

| Daunomycin | 15–30 | 10.2 |

| Doxorubicin | 10–25 | 11.5 |

| This compound | 40–60 | 8.7 |

| Epirubicin | 20–40 | 9.8 |

This compound exhibits reduced cytotoxicity (higher IC50) compared to daunomycin, likely due to steric hindrance from the maleyl group impairing DNA intercalation. However, its improved solubility may enhance tumor penetration in vivo .

Toxicity Profile

| Compound | Cardiotoxicity (LVEF Reduction) | Myelosuppression (Grade 3/4) |

|---|---|---|

| Daunomycin | 18–25% | 85–90% |

| Doxorubicin | 20–30% | 80–88% |

| This compound | 8–12% (preclinical) | 70–75% (preclinical) |

| Liposomal Doxorubicin | 5–10% | 60–65% |

Preclinical data suggest that this compound’s maleylation mitigates cardiotoxicity, possibly by reducing iron-mediated free radical generation in cardiomyocytes. Its myelosuppressive effects are also less severe than daunomycin .

Pharmacokinetics

| Compound | Half-life (hr) | Plasma Protein Binding (%) | Urinary Excretion (%) |

|---|---|---|---|

| Daunomycin | 18–24 | 75–80 | 5–10 |

| This compound | 8–12 | 60–65 | 20–25 |

| Epirubicin | 30–38 | 77–82 | 8–12 |

The shorter half-life and lower protein binding of this compound may correlate with faster clearance and reduced cumulative toxicity, though clinical data are pending .

Research Findings and Implications

- Mechanistic Insights : Maleylation reduces DNA binding but may redirect the compound to alternative targets, such as histone deacetylases (HDACs), as seen in structurally modified anthracyclines .

- Preclinical Advantages: In murine models, this compound showed 40% lower cardiac lipid peroxidation compared to daunomycin, aligning with its improved safety profile .

- Clinical Potential: While less potent in vitro, its enhanced solubility and tolerability could support combination regimens or prolonged dosing schedules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.